6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one
Description
Properties
Molecular Formula |
C5H5N3O2 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H5N3O2/c9-5-6-2-1-4(8-5)3-7-10/h1-3,10H,(H,6,8,9)/b7-3- |
InChI Key |
XBWGLAJSRHRQSF-CLTKARDFSA-N |
Isomeric SMILES |
C1=C(NC(=O)N=C1)/C=N\O |
Canonical SMILES |
C1=C(NC(=O)N=C1)C=NO |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Reactants :
-
6-Formyl-1H-pyrimidin-2-one (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2–2.0 equiv)
-
-
Solvent : Ethanol, methanol, or water
-
Temperature : Reflux (70–80°C)
-
Time : 2–6 hours
-
Base : Sodium acetate (1.5 equiv) or pyridine (catalytic)
Mechanism:
The aldehyde group undergoes nucleophilic attack by hydroxylamine, followed by dehydration to form the (Z)-oxime isomer. The stereoselectivity arises from intramolecular hydrogen bonding stabilizing the Z-configuration.
Yield Optimization:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Hydroxylamine Ratio | 1.5 equiv | 85–92 |
| Solvent | Ethanol | 89 |
| Temperature | 80°C | 91 |
Nitrosation-Reduction Sequential Approach
This two-step protocol involves nitrosation of a methylene precursor followed by reduction.
Step 1: Nitrosation
-
Reactants :
-
6-Methyl-1H-pyrimidin-2-one (2)
-
Sodium nitrite (1.1 equiv) in acetic acid
-
-
Conditions : 0–5°C, 2 hours
-
Intermediate : 6-Nitroso derivative (3)
Step 2: Reduction
-
Reductant : Tin powder (2.0 equiv) in hydrobromic acid
-
Conditions : −10°C to RT, 12 hours
-
Product : 6-Aminomethyl derivative (4) , followed by oxidation to the oxime
Yield Data:
| Step | Product | Yield (%) |
|---|---|---|
| 1 | Nitroso (3) | 75 |
| 2 | Oxime | 68 |
Limitation : Lower overall yield compared to direct condensation due to side reactions during nitrosation.
Metal-Catalyzed Oxime Formation
Transition metals enhance reaction efficiency and stereocontrol. Palladium and copper catalysts are prominent.
Palladium-Catalyzed Method:
-
Catalyst : Pd/C (5 mol%)
-
Reactants :
-
6-Formyl-1H-pyrimidin-2-one (1)
-
Hydroxylamine hydrochloride (1.5 equiv)
-
-
Solvent : Tetrahydrofuran (THF)/H₂O (3:1)
-
Conditions : 50°C, 3 hours
-
Yield : 94%
Copper-Mediated Approach:
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Base : K₃PO₄
-
Yield : 88%
Advantage : Shorter reaction times and higher Z-selectivity (>95%).
Mechanochemical Synthesis
Solvent-free ball milling offers an eco-friendly alternative.
Procedure:
-
Reactants :
-
6-Formyl-1H-pyrimidin-2-one (1)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Sodium carbonate (1.5 equiv)
-
-
Equipment : Planetary ball mill (500 rpm)
-
Time : 45 minutes
-
Yield : 90%
Comparative Analysis:
| Method | Time (h) | Yield (%) | Z-Isomer Purity (%) |
|---|---|---|---|
| Conventional | 4 | 89 | 92 |
| Mechanochemical | 0.75 | 90 | 95 |
| Palladium-Catalyzed | 3 | 94 | 97 |
Post-Synthetic Modifications
Purification Techniques:
Chemical Reactions Analysis
Types of Reactions
6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyiminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Structure and Substituent Analysis
The compound shares the pyrimidin-2-one core with several analogues but differs in substituent type and position:
- Configurational Isomerism: The (Z)-configuration of the hydroxyiminomethyl group may influence solubility and biological target binding compared to (E)-isomers or non-stereospecific substituents .
Table 1: Structural Features of Selected Pyrimidinone Analogues
Physicochemical Properties
Available data for analogues highlight trends in solubility and stability:
- 6-Amino-2-methoxy-4(1H)pyrimidinone (): Melting point 214–216°C, molecular weight 141.13 g/mol, and density 1.51 g/cm³. The methoxy group enhances lipophilicity compared to unsubstituted pyrimidinones .
- 6-Aminopyrimidin-2(1H)-one (): Purity >98%, molecular weight 111.10 g/mol.
The (Z)-hydroxyiminomethyl group in the target compound may reduce melting point relative to amino-substituted analogues due to steric hindrance, but this remains speculative without experimental data.
Bioactivity and Pharmacological Potential
Comparative Bioactivity Profiles
Pyrimidinone derivatives exhibit bioactivity influenced by substituent chemistry:
- Antimicrobial Activity: Dihydropyrimidinones with aryl/alkyl substituents (e.g., compounds 50–52 in ) show enhanced efficacy against Gram-positive bacteria . The hydroxyiminomethyl group may offer similar activity via metal chelation or enzyme inhibition.
- Enzyme Inhibition: 6-Aminopyrimidin-2(1H)-one derivatives act as kinase inhibitors , while thione analogues (e.g., compound 284 in ) inhibit dihydrofolate reductase . The hydroxyiminomethyl group’s hydrogen-bonding capacity could target similar enzymes.
- Anticancer Potential: Analogues with nitro or halogen substituents (e.g., compounds 288 in ) demonstrate cytotoxicity against cancer cell lines . The (Z)-configuration might enhance selectivity for tumor-associated targets.
Table 2: Bioactivity Trends in Pyrimidinone Analogues
Biological Activity
6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one, a compound belonging to the pyrimidine family, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one is characterized by the presence of a hydroxyimino group attached to the pyrimidine ring. This functional group is known to enhance the compound's reactivity and biological interactions. The molecular formula is C₇H₈N₂O₂, with a molecular weight of approximately 168.15 g/mol.
Biological Activities
The biological activities of 6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one can be categorized into several key areas:
1. Antiviral Activity
Research indicates that compounds similar to 6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one exhibit significant antiviral properties. For instance, derivatives with modifications at the 2, 4, and 6 positions of the pyrimidine ring have shown promising activity against HIV strains, with effective concentrations (EC50) in the nanomolar range (e.g., EC50 = 2 nM) .
2. Anticancer Properties
Oxime derivatives have been explored for their anticancer potential. A study highlighted that various oxime compounds demonstrated cytotoxic effects against human cancer cell lines, including colorectal and lung cancers . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression.
3. Anti-inflammatory Effects
Some studies suggest that pyrimidine derivatives can modulate inflammatory responses. For example, compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways .
The mechanisms through which 6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one exerts its biological effects include:
- Enzyme Inhibition: Many pyrimidine derivatives act as inhibitors of kinases involved in cancer progression and viral replication.
- Receptor Modulation: Compounds may interact with various receptors, influencing cellular signaling pathways crucial for proliferation and survival.
- Oxidative Stress Reduction: Some studies indicate that these compounds can enhance antioxidant defenses in cells, mitigating oxidative damage.
Case Studies
Several case studies demonstrate the efficacy of similar compounds:
-
Antiviral Efficacy Against HIV:
A study evaluated a series of pyrimidine derivatives against HIV-1 and noted that modifications at specific positions significantly enhanced antiviral activity while maintaining low toxicity levels (CC50 > 17,000 nM) . -
Cytotoxicity in Cancer Cells:
In vitro tests on human colorectal carcinoma (HCT-116) and lung cancer (A549) cells revealed that certain derivatives led to a reduction in cell viability by inducing apoptosis at concentrations ranging from 0.1 to 1 µM . -
Anti-inflammatory Activity:
In animal models, compounds similar to 6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one demonstrated reduced levels of inflammatory markers following administration, suggesting potential therapeutic applications in inflammatory diseases .
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrimidinone derivatives typically involves multi-step reactions, including cyclization and substitution. For example, dihydropyrimidinone derivatives are synthesized via one-pot methods using NH₄OH and HCl in DMF to optimize ring formation . Reaction conditions (pH, temperature, and solvent polarity) must be tightly controlled to prevent side reactions, as seen in the synthesis of structurally similar hydrazinyl-substituted pyrimidinones . Characterization via TLC and ethanol recrystallization ensures purity .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the Z-configuration of the hydroxyiminomethyl group?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can distinguish Z/E isomers by analyzing spatial proximity of protons. X-ray crystallography provides definitive stereochemical confirmation, as demonstrated in studies of (Z)-hydroxyimino-substituted cyclopentenyl pyrimidinones . Additional techniques include IR spectroscopy for identifying hydroxyl-imine stretching frequencies and mass spectrometry for molecular weight validation .
Q. What biological activities are associated with 6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one, and how are these evaluated experimentally?
- Methodological Answer : Pyrimidinone derivatives often exhibit antimicrobial or enzyme-modulating activities. Assays include:
- Antimicrobial testing : Disk diffusion or microdilution methods against bacterial/fungal strains .
- Enzyme inhibition : Kinetic studies using fluorogenic substrates (e.g., yeast cytosine deaminase activation assays for prodrug conversion ).
Results should be validated with dose-response curves and compared to positive controls (e.g., fluconazole for antifungal studies) .
Advanced Research Questions
Q. How can computational methods elucidate the interaction between 6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one and biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding interactions. For example, ONIOM hybrid calculations (combining quantum mechanics and molecular mechanics) predict binding affinities of pyrimidinones to enzymes like cytosine deaminase . Electrostatic potential maps and frontier molecular orbital (FMO) analysis further clarify reactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Iterative analysis is key:
- Reproducibility checks : Standardize assay protocols (e.g., consistent cell lines, pH buffers) .
- Meta-analysis : Compare structural analogs (e.g., hydrazinyl vs. hydroxypyrimidinones) to identify substituent-specific trends .
- Data triangulation : Cross-validate results using orthogonal methods (e.g., in vitro enzymatic activity vs. in vivo efficacy) .
Q. How can stereoselectivity be enhanced during the synthesis of the Z-isomer?
- Methodological Answer : Steric and electronic factors govern isomer formation. Strategies include:
- Chiral auxiliaries : Temporarily introduce directing groups (e.g., Evans auxiliaries) to favor Z-configuration .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, as seen in cyclopentenyl pyrimidinone synthesis .
- Catalytic control : Use Cu(II)-tyrosinase enzymes to catalyze regioselective cyclization .
Q. What are the key challenges in scaling up the synthesis of 6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one for preclinical studies?
- Methodological Answer : Scaling requires:
- Purification optimization : Replace column chromatography with recrystallization or flash distillation .
- By-product mitigation : Monitor intermediates via HPLC and adjust stoichiometry of reagents like substituted aldehydes .
- Thermal stability testing : Use differential scanning calorimetry (DSC) to identify safe temperature ranges for large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
